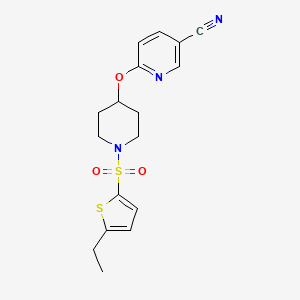

6-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-2-15-4-6-17(24-15)25(21,22)20-9-7-14(8-10-20)23-16-5-3-13(11-18)12-19-16/h3-6,12,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCONWGJJOBPAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a nicotinonitrile moiety linked to a piperidine ring, which is further substituted with a 5-ethylthiophen-2-yl sulfonyl group . The synthesis typically involves multiple steps, including the functionalization of the thiophene and piperidine rings, followed by the formation of the final product through nucleophilic substitution reactions.

Synthetic Route Overview:

- Thiophene Functionalization : Ethyl group introduction via electrophilic substitution.

- Piperidine Coupling : Reaction with sulfonylated thiophene using coupling agents like EDCI.

- Final Assembly : Formation of the nicotinonitrile linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The thiophene and piperidine structures may facilitate binding to biological receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.

- Anti-inflammatory Effects :

- In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating potential for use in inflammatory conditions.

Data Tables

| Biological Activity | Tested Concentration | Result |

|---|---|---|

| Antimicrobial (S. aureus) | 10 µg/mL | Significant inhibition observed |

| Antimicrobial (E. coli) | 10 µg/mL | Significant inhibition observed |

| Anti-inflammatory (Cytokine Reduction) | Varies | Reduction in TNF-alpha levels |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of nicotinonitrile derivatives, many of which exhibit structural variations that impact their biological activity and chemical behavior. Below is a comparative analysis with key analogs identified in supplier databases and literature.

Structural Features and Functional Group Analysis

Table 1: Structural Comparison of Nicotinonitrile Derivatives

*Molecular weights are approximate and calculated based on structural formulas.

Key Differences and Implications

Substituent Bulk and Hydrophobicity

- Adamantyl vs. In contrast, the 5-ethylthiophene sulfonyl group in the target compound balances lipophilicity (via ethyl) with polarity (via sulfonyl), likely improving solubility .

- Trifluoromethyl (CF₃): The trifluoromethyl group in 6-(1-adamantyl)-2-[(1-methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile enhances metabolic stability and electron-withdrawing effects, which may strengthen target binding but increase molecular weight (~491.5 g/mol) compared to the target compound (~435.5 g/mol).

Linker Chemistry

- Ether vs. Sulfanyl Linkages: The target compound’s ether linkage (piperidin-4-yloxy) offers greater hydrolytic stability compared to sulfanyl (C-S-C) groups in analogs like 6-(1-adamantyl)-2-[(2-piperidin-1-ylethyl)sulfanyl]nicotinonitrile . Sulfanyl groups are prone to oxidation, which could limit in vivo stability.

- Ester vs. kinases).

Pharmacophore Diversity

- The piperidine and pyrrolidine rings in these compounds modulate steric and electronic interactions with biological targets. For instance, the piperidin-4-yloxy group in the target compound may allow conformational flexibility, whereas adamantyl’s rigidity could restrict binding pocket accommodation .

Hypothetical Pharmacological Profiles

- The target compound’s sulfonyl group may improve solubility and hydrogen-bonding capacity, favoring targets with polar active sites (e.g., kinases).

- Adamantyl-containing analogs might exhibit stronger CNS penetration due to high lipophilicity but could face challenges in aqueous environments.

- Trifluoromethyl-substituted derivatives may demonstrate enhanced metabolic stability, extending half-life in vivo.

Q & A

Q. What is the standard synthetic route for 6-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile?

The compound can be synthesized via nucleophilic substitution reactions. For example, analogous nicotinonitrile derivatives are prepared by refluxing ethyl nicotinate precursors with substituted piperidines in a THF/EtOH (3:1 v/v) or acetonitrile solvent system. The reaction mixture is purified using flash chromatography to isolate the product .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Key techniques include:

- 1H/13C NMR spectroscopy to verify substituent positions and chemical environments.

- FT-IR spectroscopy to identify functional groups (e.g., sulfonyl, nitrile).

- Elemental analysis to assess purity, with discrepancies between calculated and observed values indicating impurities requiring recrystallization or column chromatography .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for improved yield or selectivity?

Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratios, temperature, catalyst loading) and identify optimal conditions. For instance, factorial designs minimize the number of experiments while maximizing data on interactions between variables, enabling efficient optimization of reflux duration or stoichiometry .

Q. How should researchers resolve contradictions between spectroscopic data and elemental analysis results?

Cross-validate findings using complementary techniques:

- Mass spectrometry (HRMS) to confirm molecular weight.

- X-ray crystallography for unambiguous structural determination.

- Repeat synthesis and purification steps (e.g., gradient chromatography) to eliminate byproducts affecting elemental analysis .

Q. What reactor designs or separation technologies enhance scalability for industrial translation?

Advanced approaches include:

- Continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- Membrane separation technologies (e.g., nanofiltration) for efficient purification of sulfonated intermediates .

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced bioactivity?

- Synthesize analogs with modifications to the 5-Ethylthiophene , piperidine sulfonyl , or nicotinonitrile moieties.

- Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) using standardized assays. For example, replacing the ethyl group with bulkier substituents may alter binding affinity to target proteins .

Methodological Considerations

Q. What safety protocols are essential during synthesis given the compound’s reactive intermediates?

- Use inert atmospheres (N2/Ar) for moisture-sensitive steps involving sulfonyl chlorides.

- Implement fume hoods and personal protective equipment (PPE) when handling volatile reagents like phosphorus oxychloride .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like acetylcholinesterase.

- Use density functional theory (DFT) to calculate electronic properties influencing reactivity .

Data Interpretation and Validation

Q. What statistical methods validate reproducibility in multi-step syntheses?

- Apply analysis of variance (ANOVA) to assess batch-to-batch variability.

- Use control charts to monitor critical parameters (e.g., reaction temperature, pH) .

Q. How do researchers address solvent effects on reaction kinetics for this compound?

- Conduct kinetic studies in varying solvents (polar aprotic vs. protic) to correlate dielectric constant with reaction rate.

- Use Hammett plots to analyze substituent effects on intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.